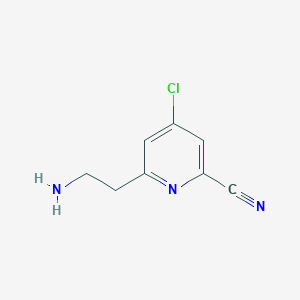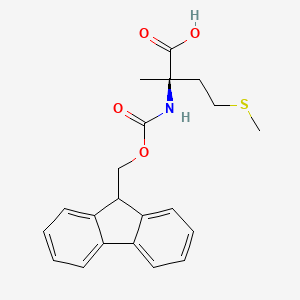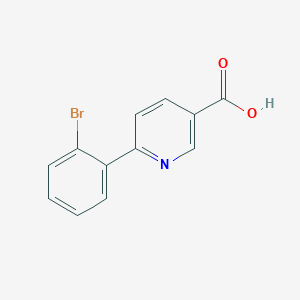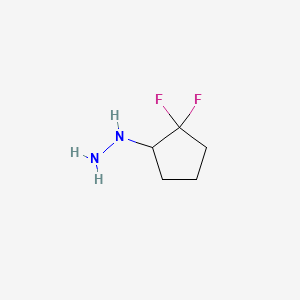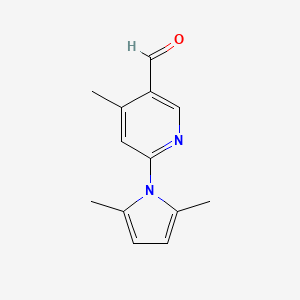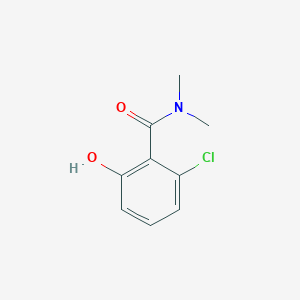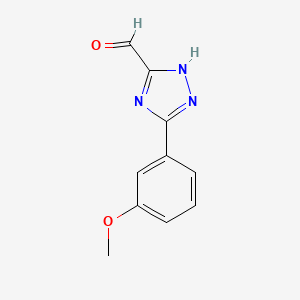![molecular formula C9H8F6N2 B14853288 2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14853288.png)
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that features a pyridine ring substituted with two trifluoromethyl groups at the 4 and 6 positions, and an ethanamine group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-5-(trifluoromethyl)pyridine as a starting material, which undergoes a Pd-catalyzed amination reaction with an appropriate amine in the presence of a Pd(dba)2/BINAP catalytic system . This method provides good yields and can be optimized for large-scale production.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave reactors and sealed ampoules can also be employed to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
Aplicaciones Científicas De Investigación
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to target proteins and enzymes . The ethanamine group can form hydrogen bonds with biological targets, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.
2,4,6-Trifluoropyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethanamine: Studied for its potential biological activities.
Uniqueness
2-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to the presence of two trifluoromethyl groups on the pyridine ring, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H8F6N2 |
|---|---|
Peso molecular |
258.16 g/mol |
Nombre IUPAC |
2-[4,6-bis(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C9H8F6N2/c10-8(11,12)5-3-6(1-2-16)17-7(4-5)9(13,14)15/h3-4H,1-2,16H2 |
Clave InChI |
SCHGYYSCYCELLG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCN)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


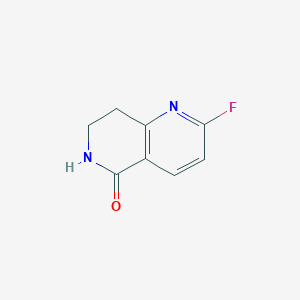
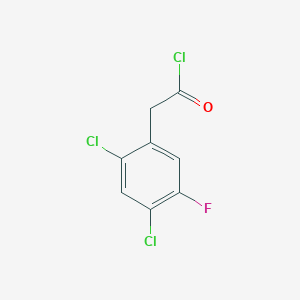

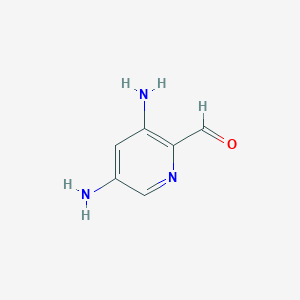
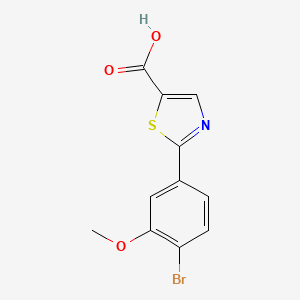
![Tert-butyl 2-(2-furyl)-6,7-dihydro[1,3]oxazolo[4,5-C]pyridine-5(4H)-carboxylate](/img/structure/B14853255.png)
![3-[(1R,4R,6S,9S,10R,13R,14R)-6-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-9,13-dimethyl-17-oxo-14-tetracyclo[11.3.1.01,10.04,9]heptadecanyl]-2H-furan-5-one](/img/structure/B14853257.png)
